Fmoc-Met-OPfp
CAS No.: 86060-94-8
Cat. No.: VC21542880
Molecular Formula: C26H20F5NO4S
Molecular Weight: 537.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 86060-94-8 |
---|---|
Molecular Formula | C26H20F5NO4S |
Molecular Weight | 537.5 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate |
Standard InChI | InChI=1S/C26H20F5NO4S/c1-37-11-10-18(25(33)36-24-22(30)20(28)19(27)21(29)23(24)31)32-26(34)35-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,32,34)/t18-/m0/s1 |
Standard InChI Key | OKDPSRDTLNXPFQ-SFHVURJKSA-N |
Isomeric SMILES | CSCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Properties and Structural Characteristics
Molecular Identity and Structure
Fmoc-Met-OPfp is identified by the CAS number 86060-94-8. Its complete chemical name is (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate . This compound has a molecular formula of C26H20F5NO4S and a molecular weight of 537.5 g/mol . The canonical SMILES notation representing its structure is CSCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 .
Detailed Physicochemical Properties
The compound possesses a range of physicochemical properties that influence its behavior in laboratory settings. These properties determine appropriate handling procedures, storage conditions, and application methods. Table 1 presents a comprehensive overview of these properties.
Table 1: Physicochemical Properties of Fmoc-Met-OPfp
Property | Value |
---|---|
Molecular Formula | C26H20F5NO4S |
Molecular Weight | 537.5 g/mol |
Exact Mass | 537.103 |
Physical Appearance | Solid at room temperature |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 650.6±55.0 °C at 760 mmHg |
Flash Point | 347.3±31.5 °C |
LogP | 7.32 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 10 |
Rotatable Bond Count | 10 |
Complexity | 758 |
Defined Atom Stereocenter Count | 1 |
This detailed profile illuminates the compound's physical characteristics, which are essential considerations for researchers working with this material in laboratory settings . The relatively high boiling and flash points indicate thermal stability, while the LogP value suggests hydrophobic properties that influence solubility behavior.
Applications in Peptide Synthesis
Role in Fmoc Solid-Phase Peptide Synthesis
Fmoc-Met-OPfp plays a significant role in Fmoc solid-phase peptide synthesis (SPPS), a widely employed technique for creating custom peptides. The Fmoc group protects the amino terminus of methionine while allowing for selective deprotection under mild basic conditions, typically using piperidine in dimethylformamide (DMF) . The pentafluorophenyl (OPfp) ester activates the carboxyl group, facilitating peptide bond formation without requiring additional coupling reagents.
Typical SPPS protocols utilize automated synthesizers such as the Prelude X instrument (Gyros Protein Technologies), operating at scales around 30 μmol. Standard deprotection cycles employ multiple treatments with 20% piperidine in DMF, followed by thorough washing steps. Coupling reactions generally involve the addition of activated amino acids along with appropriate base catalysts .
Advantages in Peptide Assembly
Pentafluorophenyl esters like Fmoc-Met-OPfp offer distinct advantages in peptide synthesis compared to other activation methods. Research has demonstrated that using pentafluorophenyl esters can produce homogeneous peptides with fewer side reactions compared to alternative coupling approaches. In comparative studies focusing on asparagine coupling, researchers found that "A homogeneous peptide was obtained by using either side chain protected asparagine derivatives with BOP mediated activation or by coupling of Fmoc-Asn-OPfp" .
This finding suggests that the OPfp ester approach, as employed in Fmoc-Met-OPfp, can lead to higher quality peptide products with fewer impurities. This advantage becomes particularly important when synthesizing complex or challenging peptide sequences where side reactions or incomplete couplings might otherwise compromise product purity.
Form | Temperature | Shelf Life |
---|---|---|
Powder | -20°C | 3 years |
Powder | 4°C | 2 years |
In solution | -80°C | 6 months |
In solution | -20°C | 1 month |
These guidelines help ensure that the compound maintains its chemical integrity and reactivity throughout its shelf life . For shipping purposes, the compound is generally stable at ambient temperature for the brief periods encountered during ordinary shipping and customs processing .
Solution Preparation Guidelines
When preparing solutions of Fmoc-Met-OPfp for laboratory use, it is important to follow specific procedures to achieve the desired concentration. Table 3 provides guidance for preparing solutions of various concentrations from different starting amounts.
Table 3: Stock Solution Preparation for Fmoc-Met-OPfp
Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
---|---|---|---|
1 mM | 1.8605 mL | 9.3023 mL | 18.6047 mL |
5 mM | 0.3721 mL | 1.8605 mL | 3.7209 mL |
10 mM | 0.186 mL | 0.9302 mL | 1.8605 mL |
For optimal results when preparing solutions, researchers should select appropriate solvents based on the compound's solubility characteristics. Once prepared, solutions should be stored in separate aliquots to avoid degradation from repeated freeze-thaw cycles. To enhance solubility, gentle heating to 37°C followed by ultrasonic bath treatment may be beneficial .
Research Applications and Methodologies
Peptide Synthesis Protocols
In typical peptide synthesis applications, Fmoc-Met-OPfp participates in carefully orchestrated protocols involving multiple deprotection and coupling cycles. Research documentation describes specific procedures where deprotection employs "three treatments of 2 mL 20% piperidine in DMF for 3 min followed by three washes for 30 s using 2 mL DMF" . Coupling cycles typically involve the combination of activated amino acids with appropriate coupling reagents and bases, with reaction times around 25 minutes at room temperature.
These standardized procedures enable researchers to incorporate methionine residues efficiently into growing peptide chains. The use of Fmoc-Met-OPfp can be particularly valuable when working with challenging sequences or when high purity of the final product is essential.
Comparative Effectiveness in Peptide Synthesis
Studies examining different coupling methods provide insights into the relative effectiveness of pentafluorophenyl esters like Fmoc-Met-OPfp. Research focusing on asparagine coupling demonstrated that pentafluorophenyl esters provided superior results compared to certain alternative methods. Specifically, when synthesizing peptides containing both asparagine and tryptophan, "A homogeneous peptide was obtained only by coupling of Fmoc-Asn-OPfp" .
While this research focused specifically on asparagine coupling, the results suggest broader principles regarding the advantages of pentafluorophenyl esters in peptide synthesis. The findings support the value of compounds like Fmoc-Met-OPfp in achieving high-quality synthesis outcomes, particularly for sequences containing amino acids prone to side reactions or incomplete coupling.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume